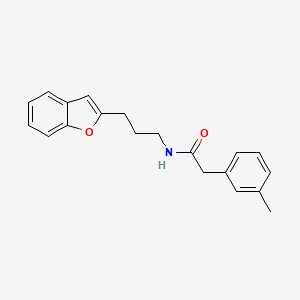

![molecular formula C18H18N2O B2911178 N-[2-(1H-吲哚-3-基)乙基]-4-甲基苯甲酰胺 CAS No. 881597-49-5](/img/structure/B2911178.png)

N-[2-(1H-吲哚-3-基)乙基]-4-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

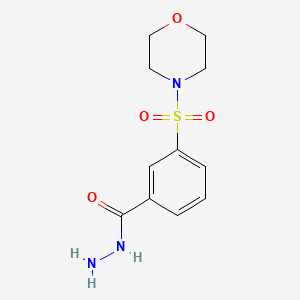

“N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide” is a compound that has been synthesized in various studies . It is a derivative of tryptamine, a biogenic amine that is naturally occurring in plants, animals, and microorganisms . Tryptamine and its derivatives are known for their vast array of biological activities .

Synthesis Analysis

The compound was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . A coupling between ibuprofen with tryptamine via amide bond formation was achieved to obtain this compound .Molecular Structure Analysis

The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) ( 1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound involves the coupling of ibuprofen with tryptamine via amide bond formation . N, N ′-dicyclohexylcarbodiimide (DCC) is used as a dehydrating agent in this process .科学研究应用

抗过敏药

N-[2-(1H-吲哚-3-基)乙基]-4-甲基苯甲酰胺及其衍生物已被研究其作为抗过敏化合物的潜力。研究表明,该系列中的某些衍生物,如 N-(吡啶-4-基)-[1-(4-氟苄基)吲哚-3-基]乙酰胺,在抗过敏试验中表现出显着的效力,包括卵白蛋白诱导的组胺释放试验和 Th-2 细胞的 IL-4 产生试验。这些化合物已显示出在体内抑制豚鼠迟发性嗜酸性粒细胞增多症和微血管通透性的有效性,表明为开发新的抗过敏药物提供了一个有希望的途径(Cecilia Menciu 等人,1999 年)。

偏头痛治疗的血清素受体激动剂

与 N-[2-(1H-吲哚-3-基)乙基]-4-甲基苯甲酰胺相关的化合物,如 N-[3-(2-(二甲氨基)乙基)-2-甲基-1H-吲哚-5-基]-4-氟苯甲酰胺,已被鉴定为有效且选择性的血清素-1F (5-HT1F) 受体激动剂。这些化合物抑制神经源性硬脑膜炎,即偏头痛模型,表明它们在治疗偏头痛疼痛中具有潜在的有效性(Y. C. Xu 等人,2001 年)。

抗结核药

对 N-[2-(1H-吲哚-3-基)乙基]-4-甲基苯甲酰胺衍生物的研究也探索了它们作为抗结核药的潜力。例如,N-[2-(1H-吲哚-3-基)-1-(5-硫代氧-4,5-二氢-1,3,4-恶二唑-2-基)乙基]-4-甲基苯磺酰胺等化合物已被研究其对结核分枝杆菌的抑制作用,为结核病治疗的新治疗策略提供了见解(Nikil Purushotham 和 B. Poojary,2018 年)。

抗惊厥潜力

N-[2-(1H-吲哚-3-基)乙基]-4-甲基苯甲酰胺的衍生物,如 N-(5-乙基-[1,3,4]-噻二唑-2-基)-2-硝基苯甲酰胺,已显示出作为抗惊厥药的希望。研究表明,这些化合物表现出显着的抗惊厥活性,在某些模型中超过了“Depakin”等传统药物,突出了它们在治疗癫痫发作中的潜力(I. Sych 等人,2018 年)。

作用机制

Target of Action

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide is a synthetic compound that combines the structures of tryptamine and naproxen Tryptamine, a biogenic amine, plays a fundamental role in the human body, with serotonin being one of the most important signaling hormones . Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .

Mode of Action

Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives are involved in the regulation and modulation of multiple processes within the central nervous system .

Biochemical Pathways

Naproxen, one of its structural components, is known to affect the arachidonic acid pathway, inhibiting the synthesis of prostaglandins and thromboxanes . Tryptamine, another structural component, is involved in various biochemical pathways in the central nervous system .

Result of Action

Based on the known effects of its structural components, it may exhibit combined analgesic, anti-inflammatory, and neuromodulatory effects .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with N-(2-aminoethyl)indole in the presence of a base to form the final product.", "Starting Materials": [ "4-methylbenzoic acid", "thionyl chloride", "N-(2-aminoethyl)indole", "base" ], "Reaction": [ "Step 1: 4-methylbenzoic acid is reacted with thionyl chloride in the presence of a solvent such as dichloromethane to form 4-methylbenzoyl chloride.", "Step 2: N-(2-aminoethyl)indole is added to the reaction mixture of step 1 along with a base such as triethylamine. The reaction is carried out at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with a solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.", "Step 4: The crude product is purified by column chromatography using a suitable solvent system to obtain the final product, N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide." ] } | |

CAS 编号 |

881597-49-5 |

分子式 |

C18H18N2O |

分子量 |

278.3 g/mol |

IUPAC 名称 |

N-[2-(1H-indol-3-yl)ethyl]-N-(4-methylphenyl)formamide |

InChI |

InChI=1S/C18H18N2O/c1-14-6-8-16(9-7-14)20(13-21)11-10-15-12-19-18-5-3-2-4-17(15)18/h2-9,12-13,19H,10-11H2,1H3 |

InChI 键 |

IQRFJPNBCZGAQM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |

规范 SMILES |

CC1=CC=C(C=C1)N(CCC2=CNC3=CC=CC=C32)C=O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2911095.png)

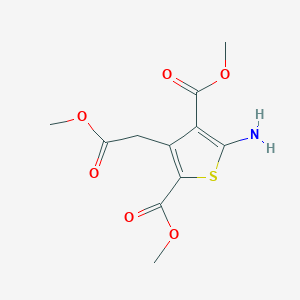

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2911097.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2911103.png)

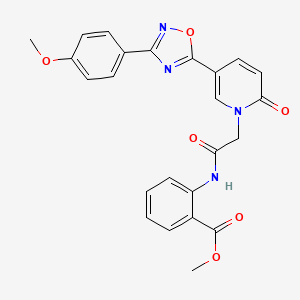

![3-methoxy-N-[4-[[4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]methyl]phenyl]naphthalene-2-carboxamide](/img/structure/B2911106.png)

![5-(4-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2911110.png)

![1H-Imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2911112.png)

![Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate](/img/structure/B2911113.png)

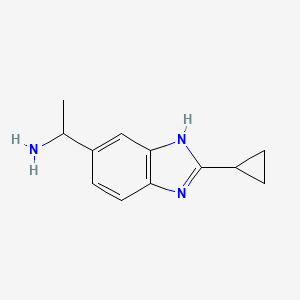

![N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2911115.png)

![N-(4-bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2911116.png)